methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate
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Overview
Description
methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring and dimethoxybenzoyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-amino-4-morpholin-4-ylbenzoic acid in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-methoxybenzoate
- Methyl 3-[(3,5-dimethoxybenzoyl)amino]-4-methylbenzoate
Uniqueness
methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is unique due to its combination of a morpholine ring and dimethoxybenzoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
895078-13-4 |
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Molecular Formula |
C21H24N2O6 |
Molecular Weight |
400.4g/mol |
IUPAC Name |
methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H24N2O6/c1-26-18-7-5-14(13-19(18)27-2)20(24)22-16-12-15(21(25)28-3)4-6-17(16)23-8-10-29-11-9-23/h4-7,12-13H,8-11H2,1-3H3,(H,22,24) |
InChI Key |
KZPFAVRAGMPUNQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3)OC |
Origin of Product |
United States |
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